2-(Acetyloxy)-5-methylbenzoic acid
Overview
Description
2-(Acetyloxy)-5-methylbenzoic acid is a compound that can be related to various synthesized derivatives as seen in the provided papers. Although the exact compound is not directly studied, the papers discuss similar acetylated benzoic acid derivatives, which can provide insights into the chemical behavior and properties of 2-(Acetyloxy)-5-methylbenzoic acid. These derivatives include 3-acetoxy-2-methylbenzoic anhydride, 1-acetyl-3-methyl-4-[3-methoxy-4-(4-methylbenzoxy)benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one, 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, and 2-bromoacetoxybenzoic acid, which are structurally related and provide a basis for understanding the chemical and physical properties of acetylated benzoic acids .
Synthesis Analysis
The synthesis of acetylated benzoic acid derivatives typically involves the acetylation of benzoic acid or its derivatives. For instance, 3-acetoxy-2-methylbenzoic anhydride was obtained from the interaction of 3-acetoxy-2-methylbenzoyl chloride with 3-acetoxy-2-methylbenzoic acid . This suggests that similar methods could be applied to synthesize 2-(Acetyloxy)-5-methylbenzoic acid, using appropriate starting materials and acetylation agents.
Molecular Structure Analysis
The molecular structure of acetylated benzoic acid derivatives is characterized by spectroscopic methods such as IR, NMR, and X-ray crystallography. For example, the single-crystal structure of 3-acetoxy-2-methylbenzoic anhydride revealed a monoclinic crystallization with space group P21/c . The crystal structure of 2-bromoacetoxybenzoic acid showed that the carboxylic acid moiety is twisted out of the plane of the aromatic ring . These findings can be extrapolated to predict the molecular structure of 2-(Acetyloxy)-5-methylbenzoic acid, which would likely exhibit similar structural features.
Chemical Reactions Analysis
The chemical reactivity of acetylated benzoic acid derivatives can be inferred from their interactions and stability. The title compound in paper was screened for antibacterial and antifungal activities, indicating that these compounds can participate in biological interactions. The presence of acetyl groups in these molecules suggests that they may undergo hydrolysis or other nucleophilic substitution reactions, which could be relevant for 2-(Acetyloxy)-5-methylbenzoic acid as well.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetylated benzoic acid derivatives are influenced by their molecular structure. The presence of different functional groups, such as acetyl, nitro, or bromo, affects properties like solubility, melting point, and reactivity. For instance, the quantum chemical computations of the molecule in paper provide insights into its vibrational frequencies, electronic absorption, and thermodynamic properties. These computational studies can be used as a reference to predict the properties of 2-(Acetyloxy)-5-methylbenzoic acid, considering the impact of the acetyl and methyl groups on the benzoic acid core .
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It may also include recommendations for safe handling and disposal.
Future Directions
This involves discussing potential future research directions. It may include potential applications of the compound, unanswered questions about its properties, and ways to improve its synthesis.
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properties
IUPAC Name |
2-acetyloxy-5-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-6-3-4-9(14-7(2)11)8(5-6)10(12)13/h3-5H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMUQQMPOYILBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40631579 | |
Record name | 2-(Acetyloxy)-5-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40631579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Acetyloxy)-5-methylbenzoic acid | |
CAS RN |
14504-08-6 | |
Record name | 2-(Acetyloxy)-5-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14504-08-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Acetyloxy)-5-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40631579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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